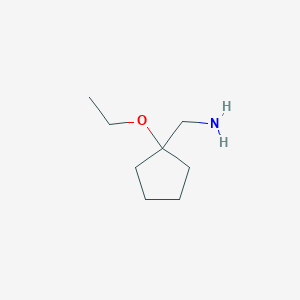
(1-Ethoxycyclopentyl)methanamine
Descripción general
Descripción
Molecular Structure Analysis
“(1-Ethoxycyclopentyl)methanamine” contains a total of 35 bonds, including 14 non-H bonds, 4 rotatable bonds, 1 three-membered ring, 1 five-membered ring, 1 primary amine (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
Amines like “(1-Ethoxycyclopentyl)methanamine” have properties that depend on their classification. For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines .Aplicaciones Científicas De Investigación
Antimicrobial Activities
The design and synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety, starting from compounds structurally related to (1-Ethoxycyclopentyl)methanamine, have shown moderate to very good antibacterial and antifungal activities. These compounds are evaluated against pathogenic strains, indicating their potential use in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Analytical and Chiral Applications in HPLC
Ethoxynonafluorobutane, a novel, environmentally friendly fluorinated solvent, has been utilized to replace n-hexane in normal-phase high-performance liquid chromatography (HPLC) applications. This demonstrates the use of ethoxy-based solvents in analytical chemistry, especially for the separation of various compounds, including drugs and their metabolites. It also highlights unique selectivity in chiral HPLC applications, beneficial for pharmaceutical research (KaganMichael, 2001).
Anticholinesterase Activity
Novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have been synthesized and assessed for their anticholinesterase action. These compounds prove to be potent inhibitors of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), indicating their potential for treating diseases like Alzheimer's where cholinesterase inhibitors are beneficial (Luo et al., 2005).
Antitumor Activity
Functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, have been synthesized and their in vitro antitumor activity investigated. These compounds displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, indicating the potential for drug discovery and cancer treatment research (Károlyi et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1-ethoxycyclopentyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-10-8(7-9)5-3-4-6-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNFROLEGFGDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethoxycyclopentyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



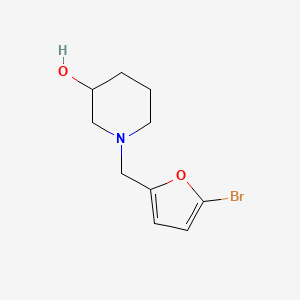
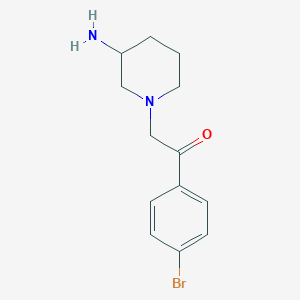
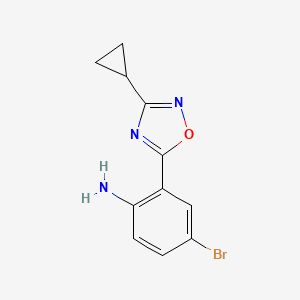
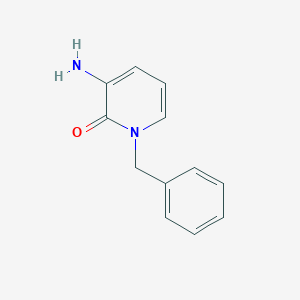
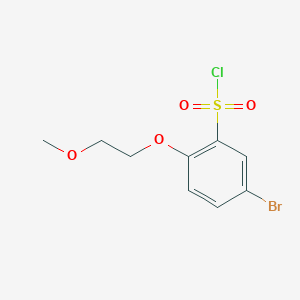
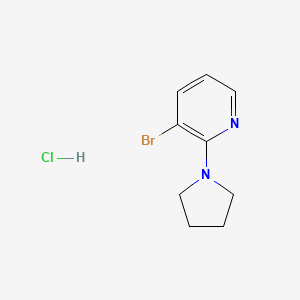
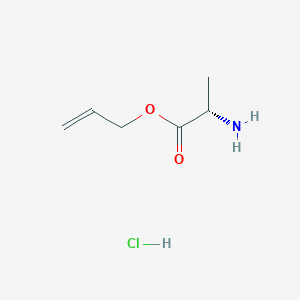
![3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527390.png)
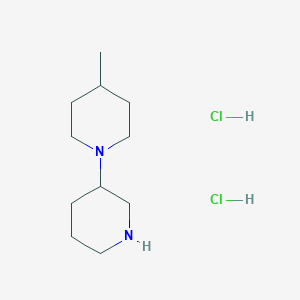
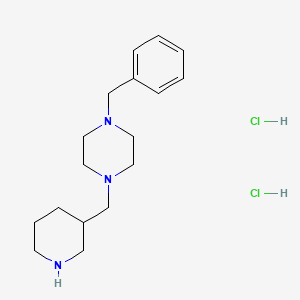
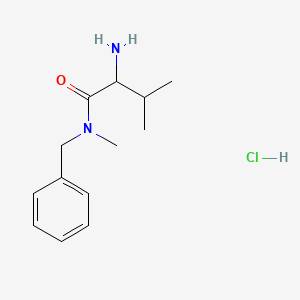
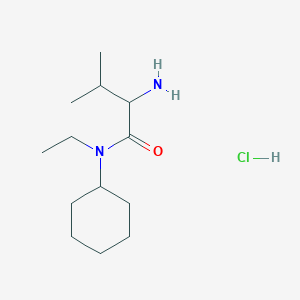
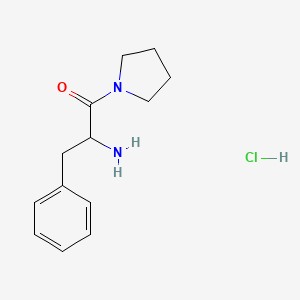
![3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527397.png)